1-(4-fluorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C24H20FNO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20FNO4/c1-30-19-12-8-17(9-13-19)22(27)14-24(29)20-4-2-3-5-21(20)26(23(24)28)15-16-6-10-18(25)11-7-16/h2-13,29H,14-15H2,1H3 |
InChI Key |
SEQNNIMUKZLTJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include halogenated benzenes, aldehydes, and ketones, along with catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial setting to minimize hazardous waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- **1-[(4-BROMOPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The presence of the fluorophenyl group in 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
